2,6-Dichloro-3-nitropyridine

Übersicht

Beschreibung

Chemical Structure and Properties

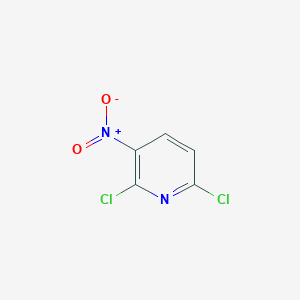

2,6-Dichloro-3-nitropyridine (CAS: 16013-85-7, molecular formula: C₅H₂Cl₂N₂O₂, MW: 192.99) is a heteroaromatic compound featuring a pyridine ring substituted with two chlorine atoms at the 2- and 6-positions and a nitro group at the 3-position . Its asymmetric unit consists of two crystallographically independent molecules with planar pyridine rings and short intermolecular Cl···O and Cl···Cl contacts . The compound is a pale yellow solid with a melting point of 333–338 K .

Synthesis

The synthesis typically involves nitration of 2,6-dichloropyridine using nitric acid in sulfuric acid. A modified protocol with sulfamic acid as a catalyst improves yield (≥80%) and reduces environmental impact by minimizing acid usage . Alternative routes include displacement reactions with amines (e.g., methylamine) or ammonia, enabling regioselective functionalization .

Applications

Widely used as a pharmaceutical intermediate, it is critical in synthesizing analgesics (e.g., flupirtine maleate) , kinase inhibitors , and mGluR2 positive allosteric modulators (PAMs) . Its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions underpins its versatility in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-3-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2,6-dichloropyridine using nitric acid and sulfuric acid as nitrating agents . The reaction is typically carried out at temperatures ranging from 20°C to 150°C for 10 to 40 hours . Another method involves the reaction of 2,6-dihydroxy-3-nitropyridine with triphosgene in N,N-dimethylformamide at 80-85°C for 6 hours .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of sulfuric acid as a solvent and nitric acid as a nitrating agent, with sulfamic acid as a catalyst . This method is preferred due to its high yield and reduced environmental impact .

Analyse Chemischer Reaktionen

2,6-Dichloro-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions:

Nucleophilic Substitution: The chlorine atoms in this compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Substitution: The nitro group can be replaced by other electrophiles in the presence of suitable catalysts.

Reduction Reactions:

Reduction of Nitro Group: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions:

Oxidation of Pyridine Ring: The pyridine ring can undergo oxidation reactions to form various oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Intermediate in Drug Synthesis

DCNP serves as an essential intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the production of anti-ulcer medications such as TU-199, which demonstrates its significance in medicinal chemistry . The compound's nitropyridine structure is crucial for developing biologically active agents, including those with antiviral and anti-inflammatory properties .

Research on Medicinal Properties

Studies have shown that derivatives of nitropyridine exhibit a range of biological activities. For example, research indicates that compounds containing the nitropyridine nucleus can act as insecticides and have potential applications in treating various diseases due to their biological activity . The asymmetric unit of DCNP has been characterized to reveal its structural properties, which are fundamental for understanding its reactivity and interaction with biological targets .

Agrochemical Applications

Herbicidal Properties

DCNP has been reported to possess useful herbicidal properties, making it a candidate for agricultural applications. The compound's effectiveness as a herbicide can be attributed to its ability to disrupt plant growth processes . This application is particularly relevant in developing environmentally friendly herbicides that minimize the impact on non-target species.

Insecticidal Agents

Research highlights the role of nitropyridine derivatives as insecticidal agents. The structural features of DCNP allow for modifications that enhance its efficacy against pests, contributing to integrated pest management strategies in agriculture .

Chemical Synthesis Applications

Synthesis of Other Compounds

DCNP is utilized as a building block in synthesizing various chemical compounds, including dyes and other heterocyclic compounds. Its ability to undergo nitration and other chemical transformations makes it a valuable intermediate in organic synthesis . The compound's synthesis often involves improved nitration processes that reduce environmental impact by minimizing hazardous waste generation .

Market Trends and Growth

The global market for DCNP is projected to grow significantly due to its diverse applications across pharmaceuticals and agrochemicals. Key manufacturers are focusing on technological advancements to produce high-quality chemicals while adhering to environmental standards . The increasing demand for effective agrochemicals and pharmaceuticals drives this growth.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Johnson et al., 1967 | Pharmaceutical Synthesis | Demonstrated the utility of DCNP as an intermediate for anti-ulcer drugs with significant yield improvements using optimized nitration methods. |

| Vacher et al., 1998 | Insecticidal Activity | Highlighted the effectiveness of nitropyridine derivatives, including DCNP, against specific insect pests, suggesting potential for agricultural use. |

| Bare et al., 1989 | Biological Activity | Investigated the anti-inflammatory properties of nitropyridine compounds, establishing a link between structure and biological efficacy. |

Wirkmechanismus

The mechanism of action of 2,6-dichloro-3-nitropyridine involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors . The exact mechanism depends on the specific application and the final product synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Structural Analogues of 2,6-Dichloro-3-nitropyridine

Reactivity and Stability

- Electrophilic Reactivity : The nitro group at C3 in this compound deactivates the ring, directing nucleophilic attacks to C4 (meta to nitro) or C2/C6 (ortho to chlorine). This contrasts with 2,6-dichloro-4-nitropyridine-N-oxide, where the N-oxide enhances electrophilicity at C2/C6 .

- Amination : Reaction with methylamine selectively displaces the C2 chlorine, yielding 5-chloro-3-nitropyridin-2-amine (82% yield) . In contrast, ammonia substitution at C2 produces 6-chloro-3-nitropyridin-2-amine (65% yield) .

- Reduction : Tin chloride reduces the nitro group to an amine, enabling cyclization into fused heterocycles (e.g., aza-benzimidazolones) .

Biologische Aktivität

2,6-Dichloro-3-nitropyridine (CAS No. 16013-85-7) is a chemical compound that belongs to the class of nitropyridines, which have garnered attention due to their diverse biological activities and applications in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, highlighting its medicinal properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₂Cl₂N₂O₂

- Molecular Weight : 192.99 g/mol

- Appearance : Yellow crystalline powder

- Melting Point : 55-60 °C

- Boiling Point : 295.5 °C

- Density : 1.6 g/cm³

Antiviral and Anti-inflammatory Properties

Research indicates that nitropyridine derivatives, including this compound, exhibit antiviral and anti-inflammatory activities. These compounds have been shown to inhibit viral replication and modulate inflammatory pathways, making them potential candidates for therapeutic applications in viral infections and inflammatory diseases .

Analgesic Effects

A notable application of this compound is its potential role as an analgesic agent. It serves as an intermediate in the synthesis of compounds that demonstrate strong analgesic properties when modified through chemical reactions (e.g., replacing chlorine with amino groups) . This transformation allows for the development of new analgesics with improved efficacy.

Herbicidal Activity

This compound has been identified as a useful herbicide. Its application in agricultural settings has shown effectiveness against various weeds when applied in phytotoxic quantities . The selective reactivity of the chlorine substituents enhances its utility in herbicide formulations.

The biological activity of this compound is largely attributed to its ability to interact with biological targets at the molecular level. The nitro group and chlorine atoms contribute to its reactivity, enabling it to participate in various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or inflammatory processes.

- Disruption of Cellular Signaling : By interacting with cellular receptors or signaling molecules, it can modulate pathways related to pain perception and inflammation.

Study on Antiviral Activity

A study demonstrated that derivatives of nitropyridines, including this compound, exhibited significant antiviral effects against certain viruses. The mechanism was linked to the inhibition of viral entry into host cells .

Research on Analgesic Properties

In a clinical setting, modified forms of this compound were tested for their analgesic effects. Results indicated that these compounds provided substantial pain relief comparable to established analgesics, suggesting their potential for further development .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antiviral | Inhibits viral replication; potential therapeutic use against viral infections |

| Anti-inflammatory | Modulates inflammatory responses; potential treatment for inflammatory diseases |

| Analgesic | Intermediate for synthesizing potent analgesics; effective pain relief observed |

| Herbicidal | Effective against various weeds; used in agricultural applications |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,6-dichloro-3-nitropyridine, and how can reaction selectivity be optimized?

this compound is synthesized via nitration and halogenation of pyridine derivatives. A key method involves selective substitution reactions, such as the amination of this compound with ammonia in methanol to yield intermediates like 6-chloro-3-nitropyridin-2-amine . Optimization of selectivity (e.g., controlling reaction temperature, stoichiometry, and solvent polarity) is critical to minimize byproducts. For instance, using anhydrous methanol and controlled ammonia addition improves regioselectivity at the 2-position .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 7.9021 Å, b = 19.166 Å, c = 11.0987 Å, and β = 122.07°. Key structural features include a planar pyridine ring with nitro and chloro substituents inducing electron-deficient character, which influences reactivity in cross-coupling reactions .

Q. What spectroscopic techniques are used to characterize this compound?

- UV-Vis Spectroscopy : Experimental absorption spectra in solvents like ethanol and methanol correlate well with time-dependent density functional theory (TD-DFT) calculations, confirming electronic transitions at ~3500–2300 cm⁻¹ .

- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 8.39 ppm for aromatic protons in CDCl₃) validate substitution patterns and purity .

Advanced Research Questions

Q. How do solvent effects influence the electronic properties of this compound?

Solvent polarity alters the compound’s UV-Vis absorption maxima. For example, in polar solvents like water, solvatochromic shifts occur due to dipole-dipole interactions. TD-DFT simulations in ethanol and methanol show excellent agreement with experimental spectra, highlighting solvent-dependent stabilization of excited states .

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

High thermal motion of the nitro group and potential twinning complicate refinement. Using SHELXL for small-molecule refinement with high-resolution data (R factor = 0.067) and multi-scan absorption corrections (via SADABS) improves accuracy . Advanced tools like Olex2 or WinGX aid in visualizing disordered regions.

Q. How does this compound serve as a precursor in pharmaceutical synthesis?

It is a key intermediate for drugs like Flupirtine (analgesic) and Enoxacin (antibiotic). For example, selective amination at the 2-position yields pyridopyrazone derivatives via Suzuki coupling with aryl boronic acids . Mechanistic studies reveal that electron-withdrawing groups (nitro, chloro) activate the pyridine ring for nucleophilic substitution .

Q. What computational methods are used to predict the reactivity of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack. The LUMO of this compound is localized on the nitro-substituted carbon, rationalizing its preference for amination at the 2-position .

Q. Data Contradictions and Resolution

Q. How do discrepancies between experimental and computational UV-Vis spectra arise, and how are they resolved?

Discrepancies often stem from approximations in solvent-effect modeling in DFT. Hybrid functionals (e.g., B3LYP) with explicit solvent molecules or continuum models (COSMO) improve accuracy. For instance, including hydrogen-bonding interactions in ethanol simulations reduces deviations from experimental λmax .

Q. Why do crystallographic studies report varying Z-values (molecules per unit cell) for similar derivatives?

Variations in Z arise from differences in crystal packing influenced by substituents. For this compound, Z = 8 due to dimeric interactions via Cl···O nitro contacts, whereas derivatives with bulkier groups exhibit lower Z .

Q. Methodological Recommendations

- Synthetic Optimization : Use anhydrous solvents and low temperatures to enhance regioselectivity .

- Computational Validation : Pair TD-DFT with polarizable continuum models (PCMs) for reliable spectral predictions .

- Crystallographic Refinement : Employ SHELX suites for high-resolution data and validate with Rint < 5% .

Eigenschaften

IUPAC Name |

2,6-dichloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCWQWRTKPNTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166803 | |

| Record name | 2,6-Dichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16013-85-7 | |

| Record name | 2,6-Dichloro-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16013-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016013857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dichloro-3-nitropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH7F529L8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.